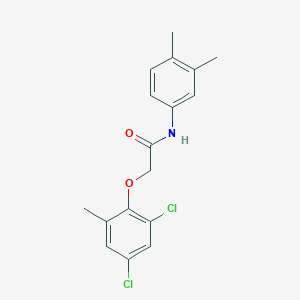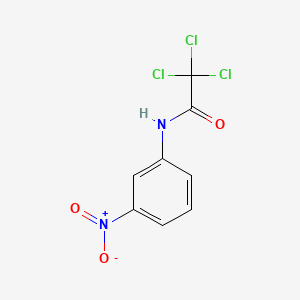
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylacrylamide, commonly known as CAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CAA belongs to the class of acrylamide derivatives and is widely used as a tool compound for studying the biological and physiological effects of various chemical compounds.
作用機序
The mechanism of action of CAA involves its binding to specific GPCRs and ion channels. It acts as an allosteric modulator, which means that it binds to a site on the receptor or channel that is distinct from the active site. This binding alters the conformation of the receptor or channel, leading to changes in its activity.
Biochemical and Physiological Effects:
CAA has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the adenosine A2A receptor. CAA has also been shown to modulate the activity of ion channels, including the TRPV1 channel and the GABAA receptor. These effects make CAA a valuable tool for studying the function of these receptors and channels.
実験室実験の利点と制限
CAA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. It is also highly selective, meaning that it binds specifically to the target receptor or channel without affecting other receptors or channels. However, CAA also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions. Additionally, its effects can be variable depending on the experimental conditions, making it important to carefully control the experimental parameters.
将来の方向性
There are several future directions for research on CAA. One area of interest is the development of new ligands based on the structure of CAA. These ligands could be used to target specific GPCRs or ion channels, potentially leading to the development of new drugs for the treatment of various diseases. Another area of interest is the development of new techniques for studying the effects of CAA on receptors and channels. This could include the use of advanced imaging techniques or the development of new assays for measuring receptor or channel activity. Finally, there is interest in using CAA as a tool for studying the role of GPCRs and ion channels in various physiological processes, such as pain perception or immune function.
合成法
The synthesis of CAA involves the reaction of cyclohexylamine, 3,4-dimethoxybenzaldehyde, and ethyl acrylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatography techniques.
科学的研究の応用
CAA has been extensively used in scientific research as a tool compound for studying the biological and physiological effects of various chemical compounds. It is primarily used as a ligand for G protein-coupled receptors (GPCRs) and ion channels. CAA has been shown to selectively bind to specific GPCRs and modulate their activity, making it a valuable tool for studying the function of these receptors.
特性
IUPAC Name |
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-20(16-8-6-5-7-9-16)19(21)13-11-15-10-12-17(22-2)18(14-15)23-3/h10-14,16H,4-9H2,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVXSBFHZMMQU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)

![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)




